8-Chloropyrazolo[1,5-c]quinazoline-5-thiol
Overview
Description
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound with the molecular formula C10H6ClN3S. It is part of the pyrazoloquinazoline family, known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as growth, differentiation, and stress response .
Mode of Action
This compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . The compound exhibits micromolar binding affinities for JNK1, JNK2, and JNK3 . The key residues of JNK3 important for this binding have been identified .
Biochemical Pathways
The compound affects the MAPK signaling pathway, which is involved in a wide range of cellular processes . By inhibiting the activity of ERK2, p38α, and JNK3, the compound can modulate these processes, potentially leading to anti-inflammatory effects .
Result of Action
The compound’s action results in the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This suggests that the compound has anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrazolo[1,5-c]quinazoline-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with thiourea, followed by cyclization to form the desired product . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Chloropyrazolo[1,5-a]quinazoline: Another member of the pyrazoloquinazoline family with similar biological activities.
8-Chloro-4,5-dihydropyrazolo[1,5-a]quinazoline: A reduced form of the compound with distinct chemical properties.
Uniqueness
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structural features and the presence of a thiol group, which can impart distinct reactivity and biological activity compared to its analogs .
Biological Activity
Overview
8-Chloropyrazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound with the molecular formula C10H6ClN3S. It belongs to the pyrazoloquinazoline family, which is recognized for diverse biological activities and potential therapeutic applications. This compound has been studied for its interactions with various biological targets, particularly in the context of inflammatory responses and cancer treatment.
The primary biological targets of this compound include several mitogen-activated protein kinases (MAPKs):
- Extracellular signal-regulated kinase 2 (ERK2)
- p38α
- c-Jun N-terminal kinase 3 (JNK3)
This compound acts by binding to these kinases, thereby affecting the MAPK signaling pathway, which is crucial for numerous cellular processes including inflammation and cell proliferation. Notably, it inhibits lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells, indicating its potential as an anti-inflammatory agent .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study screening various pyrazoloquinazoline derivatives showed that this compound has an IC50 value in the range of 4.8 to 30.1 µM for inhibiting NF-κB/AP-1 reporter activity induced by LPS .
Antitumor Activity
In vitro studies have also evaluated the antitumor potential of this compound. It has shown inhibitory effects against various cancer cell lines, including:
- A549 (lung carcinoma)
- MDA-MB-231 (breast cancer)
- U-87 (glioblastoma)
- HepG2 (hepatocellular carcinoma)
Table 1 summarizes the IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 17.0 |
MDA-MB-231 | 14.2 |
U-87 | 18.1 |
HepG2 | >30 |
These findings suggest that the pyrazolo[1,5-c]quinazoline framework could serve as a promising template for developing novel anticancer agents .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the thiol group enhances its reactivity and interaction with biological targets. Comparative studies with similar compounds indicate that modifications at specific positions can yield varying degrees of potency against different kinases and cellular pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrazoloquinazolines in clinical settings:
- Inhibition of CDKs : Compounds derived from the pyrazolo[1,5-c]quinazoline scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often dysregulated in cancers .
- GABA A Receptor Modulation : Research indicates that certain derivatives can modulate GABA A receptors, suggesting potential applications in neurological disorders.
Properties
IUPAC Name |
8-chloro-3H-pyrazolo[1,5-c]quinazoline-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-6-1-2-7-8(5-6)13-10(15)14-9(7)3-4-12-14/h1-5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPPSMFJYXMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNN3C(=S)N=C2C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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